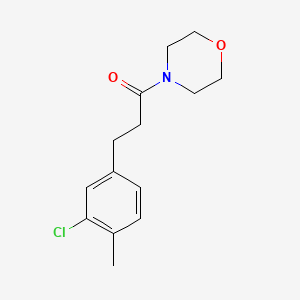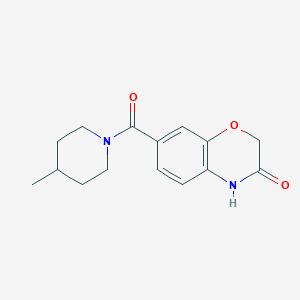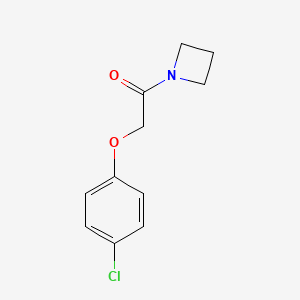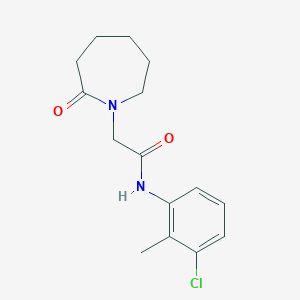
N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide, commonly known as O-Desmethyltramadol (ODT), is a synthetic opioid analgesic drug. ODT is a metabolite of tramadol, which is an opioid pain medication used to treat moderate to severe pain. ODT has been the subject of scientific research due to its potential as a pain medication and its effects on the central nervous system.
Mécanisme D'action
N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide acts on the central nervous system by binding to mu-opioid receptors, which are located in the brain and spinal cord. This binding results in the inhibition of pain signals and the release of dopamine, which produces feelings of pleasure and euphoria.
Biochemical and physiological effects:
N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide has been shown to have various biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide has also been shown to have antitussive effects, which may make it useful in treating coughs.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide is also highly addictive and may have potential for abuse, which may limit its use in lab experiments.
Orientations Futures
There are several future directions for research on N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide, including its potential as a pain medication, its effects on the central nervous system, and its potential for abuse and addiction. Further research is needed to fully understand the mechanisms of action of N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide and its potential as a therapeutic agent.
Méthodes De Synthèse
N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide can be synthesized from tramadol through a process called demethylation. This process involves the removal of a methyl group from the nitrogen atom of tramadol, resulting in the formation of N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide. The demethylation process can be achieved through various methods, including chemical and enzymatic reactions.
Applications De Recherche Scientifique
N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide has been studied extensively for its potential as a pain medication. Studies have shown that N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide has a higher affinity for the mu-opioid receptor than tramadol, which may result in stronger analgesic effects. N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide has also been shown to have fewer side effects than other opioid medications, such as respiratory depression and constipation.
Propriétés
IUPAC Name |
N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-7-11(2)9-12(8-10)15(18)16-13-3-5-14(17)6-4-13/h7-9,13-14,17H,3-6H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDLQPJYOWWWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2CCC(CC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














